Ethyl 2-formamido-4-(6-methoxynaphthalen-2-yl)-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-formamido-4-(6-methoxynaphthalen-2-yl)-5-methylthiophene-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a formamido group, a methoxynaphthalene moiety, and an ethyl ester group, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-formamido-4-(6-methoxynaphthalen-2-yl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the formamido group, the methoxynaphthalene moiety, and the ethyl ester group. These reactions often require specific catalysts and conditions to ensure selectivity and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of starting materials, reaction times, and the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamido-4-(6-methoxynaphthalen-2-yl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Ethyl 2-formamido-4-(6-methoxynaphthalen-2-yl)-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-formamido-4-(6-methoxynaphthalen-2-yl)-5-methylthiophene-3-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and result in various physiological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-formamido-4-(6-methoxynaphthalen-2-yl)-5-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(6-methoxynaphthalen-2-yl)-5-methylthiophene-3-carboxylate: This compound differs by having an amino group instead of a formamido group.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
Ethyl 2-formamido-4-(6-hydroxynaphthalen-2-yl)-5-methylthiophene-3-carboxylate: This compound features a hydroxynaphthalene moiety instead of a methoxynaphthalene moiety.
Properties
Molecular Formula |
C20H19NO4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 2-formamido-4-(6-methoxynaphthalen-2-yl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4S/c1-4-25-20(23)18-17(12(2)26-19(18)21-11-22)15-6-5-14-10-16(24-3)8-7-13(14)9-15/h5-11H,4H2,1-3H3,(H,21,22) |
InChI Key |
LFGLERSAGWZISH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC3=C(C=C2)C=C(C=C3)OC)C)NC=O |
Origin of Product |
United States |
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